molecular formula C18H19NO3S B2465906 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1090038-87-1

1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No. B2465906
CAS RN: 1090038-87-1
M. Wt: 329.41
InChI Key: JPUPAJILDUKZEX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate, also known as DMPO, is a chemical compound that has been widely used in scientific research for its unique properties. DMPO is a stable nitroxide radical that has been used as a spin trap for reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems.

Mechanism of Action

1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate acts as a spin trap for free radicals and reactive species in biological systems. When 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate reacts with a free radical or reactive species, it forms a stable nitroxide radical that can be detected and quantified using EPR spectroscopy. 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has a high affinity for ROS and RNS, making it a valuable tool for studying the role of these species in biological systems.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has been shown to have antioxidant properties in vitro and in vivo. 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has been shown to scavenge ROS and RNS and protect cells from oxidative stress. 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has also been shown to have anti-inflammatory properties and protect against inflammation-induced tissue damage. 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has been shown to have neuroprotective effects and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has several advantages for lab experiments, including its stability, high affinity for ROS and RNS, and ease of use in EPR spectroscopy. However, 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate also has some limitations, including its potential toxicity at high concentrations and its limited ability to penetrate cell membranes.

Future Directions

There are several future directions for the use of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate in scientific research. One direction is the development of new spin traps that have higher affinity and selectivity for specific ROS and RNS. Another direction is the use of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate in combination with other compounds to enhance its antioxidant and anti-inflammatory properties. Additionally, the use of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate in animal models of disease could provide valuable insights into the role of ROS and RNS in disease pathogenesis.

Synthesis Methods

The synthesis method of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate involves the reaction of 3,4-dimethylphenylacetonitrile with methyl 2-pyridyl sulfide in the presence of a base and a catalyst. The reaction produces 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate as a yellow solid with a purity of over 95%. The synthesis method of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has been widely used in scientific research for its ability to trap free radicals and reactive species in biological systems. 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate is commonly used in electron paramagnetic resonance (EPR) spectroscopy to detect and quantify ROS and RNS in vitro and in vivo. 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has been used to study the role of ROS and RNS in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has also been used to study the effects of antioxidants and other compounds on ROS and RNS levels in biological systems.

properties

IUPAC Name

[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-11-7-8-14(10-12(11)2)16(20)13(3)22-18(21)15-6-5-9-19-17(15)23-4/h5-10,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUPAJILDUKZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)OC(=O)C2=C(N=CC=C2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate

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